molecular formula C11H14BrNO2 B12007664 (4-Bromo-2-isopropylanilino)acetic acid CAS No. 618442-02-7

(4-Bromo-2-isopropylanilino)acetic acid

Cat. No.: B12007664
CAS No.: 618442-02-7
M. Wt: 272.14 g/mol
InChI Key: CLLLMXROYIJRFO-UHFFFAOYSA-N
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Description

(4-Bromo-2-isopropylanilino)acetic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of acetic acid, where the hydrogen atom of the amino group is substituted by a 4-bromo-2-isopropylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-isopropylanilino)acetic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-bromo-2-isopropylaniline, can be synthesized through the nitration of 4-bromo-2-isopropylbenzene followed by reduction.

    Acylation: The 4-bromo-2-isopropylaniline is then acylated with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-isopropylanilino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Compounds with different functional groups replacing the bromo group.

    Substitution: Various substituted anilinoacetic acids.

Scientific Research Applications

(4-Bromo-2-isopropylanilino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-isopropylanilino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-isopropylbenzoic acid
  • 4-Bromo-2-chloroanilinoacetic acid
  • 4-Bromo-2-(5-isoxazolyl)phenoxyacetic acid

Uniqueness

(4-Bromo-2-isopropylanilino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo group and an isopropyl group on the aniline ring makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

618442-02-7

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-(4-bromo-2-propan-2-ylanilino)acetic acid

InChI

InChI=1S/C11H14BrNO2/c1-7(2)9-5-8(12)3-4-10(9)13-6-11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15)

InChI Key

CLLLMXROYIJRFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NCC(=O)O

Origin of Product

United States

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